N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide: is a synthetic organic compound that features a benzothiadiazole ring and a pyrimidine ring connected via a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Benzothiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrimidine Ring: Pyrimidine rings are often synthesized via condensation reactions involving urea or guanidine derivatives.
Linking the Rings: The benzothiadiazole and pyrimidine rings are connected through a sulfanylacetamide linkage, which can be formed by reacting a thiol derivative with an acetamide precursor.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the benzothiadiazole ring can be reduced to amines.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a drug candidate for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide: can be compared with other benzothiadiazole and pyrimidine derivatives.
Benzothiadiazole Derivatives: Known for their applications in organic electronics and as bioactive molecules.
Pyrimidine Derivatives: Widely studied for their roles in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C12H9N5OS2 |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C12H9N5OS2/c18-10(7-19-12-13-5-2-6-14-12)15-8-3-1-4-9-11(8)17-20-16-9/h1-6H,7H2,(H,15,18) |
InChI Key |
FSTPCHSICGFMDX-UHFFFAOYSA-N |
SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC=CC=N3 |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC=CC=N3 |
Origin of Product |
United States |
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